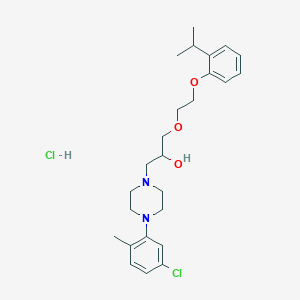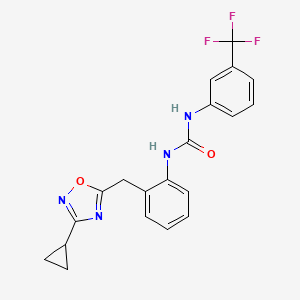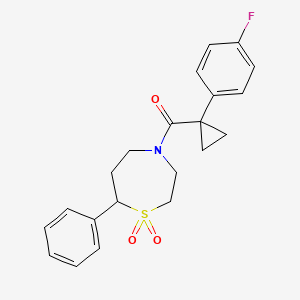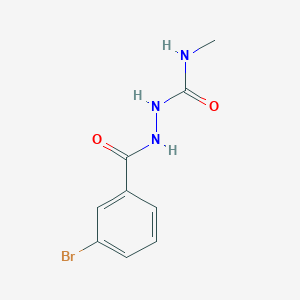![molecular formula C14H18N2O2 B2819561 Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1086394-87-7](/img/structure/B2819561.png)
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the CAS Number: 1086394-87-7 . It has a molecular weight of 246.31 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds . These include 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Inhibition Performances for Mild Steel Protection
The study by Chafiq et al. (2020) explores the inhibition properties of spirocyclopropane derivatives, including Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives, for mild steel corrosion protection in acidic solutions. These compounds demonstrated effective corrosion inhibition, attributed to their adsorption onto the iron surface facilitated by π-electrons in the aromatic ring and the lone-pair electrons in methoxy groups, conforming to the Langmuir isotherm model (Chafiq et al., 2020).
Anticonvulsant Agent Studies
Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing insights into their potential as anticonvulsant agents. This work provides a foundation for understanding the effect of substituents on the biological activity of these compounds, suggesting a path for the development of new anticonvulsant medications (Lazić et al., 2017).
Synthetic Methodologies
Research by 王雯 et al. (2015) presented an improved synthesis of Benzyl 2,6-diazaspiro[3.4]octane oxalate and related compounds through a (3+2) cycloaddition process. This method enables the production of these compounds in multi-gram quantities with relatively high yields, facilitating their use in further scientific studies (王雯 et al., 2015).
Molecular Studies for Malaria Treatment
A novel diazaspiro[3.4]octane series identified by Le Manach et al. (2021) showed activity against multiple stages of the malaria parasite Plasmodium falciparum. This research underscores the potential of this compound derivatives in developing treatments that can address various stages of the malaria lifecycle, indicating a promising avenue for therapeutic intervention (Le Manach et al., 2021).
Antitubercular Lead Identification
A study by Lukin et al. (2023) on the periphery exploration around the 2,6-Diazaspiro[3.4]Octane core resulted in the identification of potent nitrofuran antitubercular leads. This research demonstrates the critical role of molecular modifications in enhancing the biological activity of these compounds, particularly against Mycobacterium tuberculosis, showcasing their potential in addressing global health challenges (Lukin et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14/h1-5,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORJRUCMUSZSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2819478.png)

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)

![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)


![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)